(3-(Cyclopropylmethoxy)phenyl)methanamine
Overview
Description
(3-(Cyclopropylmethoxy)phenyl)methanamine: is an organic compound with the molecular formula C11H15NO It is characterized by a phenyl ring substituted with a cyclopropylmethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde and cyclopropylmethanol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Cyclopropylmethoxy)phenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-(Cyclopropylmethoxy)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the methanamine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- (2-(Cyclopropylmethoxy)phenyl)methanamine
- (4-(Cyclopropylmethoxy)phenyl)methanamine
- (3-(Cyclopropylmethoxy)phenyl)ethanamine
Comparison:
- Structural Differences: The position of the cyclopropylmethoxy group on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties: Variations in the position of substituents can lead to differences in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets.
Biological Activity
(3-(Cyclopropylmethoxy)phenyl)methanamine, a compound with the CAS number 848444-80-4, has garnered attention in recent research for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its significance in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
This compound features a cyclopropyl group attached to a methoxy-substituted phenyl ring, which is critical for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains highlights its potential use in developing new antimicrobial agents. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, particularly through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases associated with cancer progression is under investigation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been noted to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and reduced proliferation of cancer cells .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior, potentially offering therapeutic avenues for psychiatric disorders .
Research Findings and Case Studies
Several research studies have focused on the pharmacological effects of this compound:
- In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that treatment with this compound led to significant reductions in cell viability in certain cancer types, alongside increased markers of apoptosis .
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability and a half-life conducive for therapeutic use .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action related to this compound compared to other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, receptor modulation |
Compound A | Yes | Moderate | Direct cytotoxic effects |
Compound B | No | High | DNA intercalation |
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFMIPVPAXOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610324 | |
Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848444-80-4 | |
Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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